molecular formula C9H6BrF3 B13131147 (Z)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene

(Z)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene

Katalognummer: B13131147
Molekulargewicht: 251.04 g/mol
InChI-Schlüssel: YQTYFHPKPZELFI-IHWYPQMZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene is an organic compound with a unique structure that includes bromine, fluorine, and a prop-1-en-1-yl group attached to a benzene ring

Vorbereitungsmethoden

The synthesis of (Z)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5-trifluorobenzene and propenyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed coupling reaction. The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

    Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

(Z)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes. Reduction reactions can also be performed to modify the prop-1-en-1-yl group.

    Addition Reactions: The double bond in the prop-1-en-1-yl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.

Wissenschaftliche Forschungsanwendungen

(Z)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

    Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.

Wirkmechanismus

The mechanism of action of (Z)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The prop-1-en-1-yl group can undergo various transformations, leading to the formation of reactive intermediates that interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C9H6BrF3

Molekulargewicht

251.04 g/mol

IUPAC-Name

1-bromo-2,4,5-trifluoro-3-[(Z)-prop-1-enyl]benzene

InChI

InChI=1S/C9H6BrF3/c1-2-3-5-8(12)6(10)4-7(11)9(5)13/h2-4H,1H3/b3-2-

InChI-Schlüssel

YQTYFHPKPZELFI-IHWYPQMZSA-N

Isomerische SMILES

C/C=C\C1=C(C(=CC(=C1F)Br)F)F

Kanonische SMILES

CC=CC1=C(C(=CC(=C1F)Br)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.